N-(3-methoxypropyl)adamantan-2-amine
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Overview
Description
N-(3-methoxypropyl)adamantan-2-amine is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. Adamantane derivatives are known for their stability and unique structural properties, making them valuable in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)adamantan-2-amine typically involves the reaction of adamantane derivatives with appropriate amines. One common method includes the reaction of 1-adamantyl nitrate with 3-methoxypropylamine in the presence of sulfuric acid. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the amine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)adamantan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted adamantane derivatives.
Scientific Research Applications
N-(3-methoxypropyl)adamantan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)adamantan-2-amine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit viral replication by binding to viral proteins or enhance drug delivery by increasing the lipophilicity of drug molecules .
Comparison with Similar Compounds
Similar Compounds
1-aminoadamantane: Known for its antiviral properties, particularly against the influenza virus.
N-adamantyl-2-chloroacetamide: Used in the synthesis of various biologically active compounds.
N-formyl-aminoadamantane: Studied for its potential therapeutic applications
Uniqueness
N-(3-methoxypropyl)adamantan-2-amine stands out due to its unique structural features, which combine the stability of the adamantane core with the functional versatility of the methoxypropylamine group.
Properties
IUPAC Name |
N-(3-methoxypropyl)adamantan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-16-4-2-3-15-14-12-6-10-5-11(8-12)9-13(14)7-10/h10-15H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDMIQPXFLJKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1C2CC3CC(C2)CC1C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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